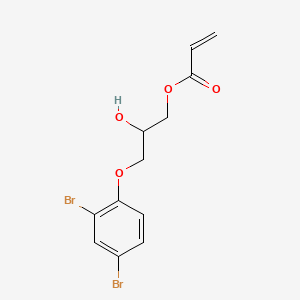

3-(2,4-Dibromophenoxy)-2-hydroxypropyl acrylate

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The acrylic proton (CH₂=CH–) would exhibit a characteristic splitting pattern: a doublet of doublets near δ 5.8–6.4 ppm for the vinyl protons.

- The 2,4-dibromophenoxy group would show aromatic protons as a doublet (1H, δ ~7.5 ppm) for the proton ortho to the oxygen and a singlet (1H, δ ~7.3 ppm) for the proton para to the oxygen.

- The 2-hydroxypropyl chain would display protons adjacent to the hydroxyl group (δ ~3.5–4.0 ppm) and methylene/methine protons (δ ~1.8–2.5 ppm).

¹³C NMR :

- The ester carbonyl (C=O) would resonate near δ 165–170 ppm.

- Aromatic carbons bonded to bromine would appear upfield (δ ~110–130 ppm), while the acrylate vinyl carbons would fall in the δ 120–140 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorptions include:

- C=O stretch at ~1720 cm⁻¹ (acrylate ester).

- C–O–C stretch at ~1250 cm⁻¹ (ether linkage).

- O–H stretch at ~3400 cm⁻¹ (hydroxyl group).

- C–Br stretches at ~550–650 cm⁻¹.

Mass Spectrometry (MS)

- The molecular ion peak would appear at m/z 380 (M⁺), with isotopic peaks characteristic of bromine (¹:¹ ratio for two Br atoms).

- Fragmentation would likely involve loss of the acrylate group (m/z 265) and cleavage of the phenoxy moiety (m/z 172 for C₆H₃Br₂O⁺).

Crystallographic Structure and Conformational Analysis

While no experimental crystallographic data for this compound is available in the provided sources, computational modeling predicts:

- Conformational Flexibility : The 2-hydroxypropyl chain adopts a gauche conformation to minimize steric hindrance between the hydroxyl group and the ester oxygen.

- Dihedral Angles : The phenoxy group is nearly orthogonal to the acrylate plane (dihedral angle ~85°), reducing π-π stacking interactions.

- Hydrogen Bonding : Intramolecular hydrogen bonding between the hydroxyl group and the ester oxygen stabilizes the structure.

| Parameter | Predicted Value |

|---|---|

| Bond Length (C=O) | 1.21 Å |

| C–Br Bond | 1.89 Å |

| O–H···O H-bond | 2.70 Å (distance) |

Electronic Properties and Reactivity Descriptors

Electron Distribution

- The 2,4-dibromophenoxy group is electron-withdrawing due to the inductive effects of bromine, polarizing the aromatic ring and increasing electrophilicity.

- The acrylate moiety exhibits a conjugated π-system, making it susceptible to radical polymerization and Michael addition reactions.

Reactivity Descriptors (Theoretical Calculations)

- HOMO-LUMO Gap : A narrow gap (~4.5 eV) suggests potential for charge-transfer interactions.

- Electrophilicity Index (ω) : High electrophilicity (ω ~2.8 eV) due to electron-deficient aromatic and acrylate groups.

- Partial Charges : The carbonyl carbon carries a partial positive charge (δ⁺ ~0.45), enhancing its reactivity toward nucleophiles.

Solvent Effects

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state during polymerization, while protic solvents may hinder reactivity by solvating the hydroxyl group.

Eigenschaften

CAS-Nummer |

92816-23-4 |

|---|---|

Molekularformel |

C12H12Br2O4 |

Molekulargewicht |

380.03 g/mol |

IUPAC-Name |

[3-(2,4-dibromophenoxy)-2-hydroxypropyl] prop-2-enoate |

InChI |

InChI=1S/C12H12Br2O4/c1-2-12(16)18-7-9(15)6-17-11-4-3-8(13)5-10(11)14/h2-5,9,15H,1,6-7H2 |

InChI-Schlüssel |

VZDQBADMMJDJES-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)OCC(COC1=C(C=C(C=C1)Br)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction of 2,4-Dibromophenol with 2-Hydroxypropyl Acrylate

- Reagents : 2,4-Dibromophenol and 2-hydroxypropyl acrylate.

- Conditions : Typically conducted under mild heating (e.g., 50–90 °C) with a base catalyst to promote ether formation.

- Catalysts : Bases such as triethylamine or potassium carbonate are used to deprotonate the phenol, enhancing nucleophilicity.

- Solvents : Polar aprotic solvents like acetone or dichloromethane are common.

- Reaction Time : Several hours (4–6 h) to ensure complete conversion.

- Purification : Column chromatography or recrystallization to isolate the pure acrylate.

Epoxide Ring-Opening Method Using Glycidyl Acrylate

An alternative method involves the ring-opening of glycidyl acrylate by 2,4-dibromophenol:

- Step 1 : Glycidyl acrylate is reacted with 2,4-dibromophenol in the presence of a catalyst such as tetramethylammonium chloride.

- Step 2 : The reaction is carried out at elevated temperatures (~90 °C) for 4 hours.

- Step 3 : The acid value is monitored to determine reaction completion (target acid value <10 mg KOH/g).

- Step 4 : The product is purified by solvent extraction and chromatography.

This method benefits from the high reactivity of the epoxide ring, allowing efficient formation of the hydroxypropyl ether linkage.

Use of Catalysts and Additives

- 4-Dimethylaminopyridine (DMAP) and triethylamine have been employed to catalyze esterification and etherification reactions involving acrylates.

- Inhibitors such as hydroxyanisole or 2,6-di-tert-butyl-4-methylphenol (BHT) are added to prevent premature polymerization of the acrylate double bond during synthesis.

- Reaction monitoring is essential to avoid side reactions and ensure high purity.

| Preparation Method | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution with base | 50–90 °C, 4–6 h, base catalyst (e.g., TEA) | 60–75 | Requires purification by chromatography |

| Epoxide ring-opening with tetramethylammonium chloride | 90 °C, 4 h, catalyst present | ~70 | Acid value monitoring for reaction control |

| Catalyzed esterification with DMAP | 20 °C, 1.5 h, acetone solvent | 50 | Use of inhibitors to prevent polymerization |

- Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to monitor reaction progress and purity.

- Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) confirm the chemical structure.

- Column chromatography on silica gel with gradient elution (e.g., methylene chloride/methanol mixtures) is standard for purification.

- Acid value titration is used to monitor residual acid content and reaction completeness.

- The presence of bromine atoms on the phenoxy ring influences the reactivity and steric hindrance, requiring optimization of reaction temperature and catalyst loading.

- Use of phase-transfer catalysts like tetramethylammonium chloride enhances the epoxide ring-opening efficiency.

- Inhibitors are critical to prevent acrylate polymerization during synthesis, especially at elevated temperatures.

- Reaction times and temperatures are balanced to maximize yield while minimizing side reactions such as polymerization or hydrolysis.

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature | 20–90 °C | Higher temp increases rate but risks polymerization |

| Reaction Time | 1.5–6 hours | Longer time improves conversion |

| Catalyst Type | Triethylamine, DMAP, Tetramethylammonium chloride | Enhances nucleophilicity and ring-opening |

| Solvent | Acetone, Dichloromethane | Solubility and reaction medium |

| Inhibitors | Hydroxyanisole, BHT | Prevents premature polymerization |

| Purification Method | Column chromatography | Ensures product purity |

| Yield | 50–75% | Dependent on method and conditions |

Analyse Chemischer Reaktionen

Types of Reactions: EINECS 296-603-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in the reactions of EINECS 296-603-3 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of EINECS 296-603-3 depend on the specific reagents and conditions used. These products are often intermediates for further chemical synthesis or final products for industrial applications .

Wissenschaftliche Forschungsanwendungen

Flame Retardant Characteristics

The brominated structure of 3-(2,4-Dibromophenoxy)-2-hydroxypropyl acrylate imparts flame-retardant properties. It is utilized in materials where fire resistance is critical, such as in construction materials and textiles. Studies indicate that compounds containing bromine can effectively reduce flammability by promoting char formation during combustion.

Case Study: Flame Retardant Efficacy

A study conducted by the Danish Environmental Protection Agency evaluated various brominated flame retardants, including derivatives of this compound. The results indicated that these compounds significantly lowered the heat release rate during combustion tests compared to non-brominated counterparts, demonstrating their effectiveness as flame retardants .

Environmental Impact Studies

Biodegradability and Ecotoxicity

Research into the environmental impact of brominated compounds has gained momentum due to concerns over their persistence and toxicity. Studies have shown that while this compound exhibits low acute toxicity to aquatic organisms, its degradation products may pose environmental risks .

Table 2: Environmental Assessment Results

| Parameter | Result |

|---|---|

| Acute Toxicity (Fish) | LC50 > 100 mg/L |

| Biodegradability | Moderate |

| Bioaccumulation Potential | Low |

Applications in Coatings and Adhesives

Adhesive Formulations

Due to its excellent adhesion properties and compatibility with various substrates, this compound is incorporated into adhesive formulations. It enhances bond strength and durability under various environmental conditions.

Coatings Technology

In coatings technology, this compound is used to formulate UV-curable coatings that offer high gloss and scratch resistance. The presence of the dibromophenoxy group contributes to improved weatherability and chemical resistance of the final product.

Wirkmechanismus

The mechanism of action of EINECS 296-603-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in the compound’s observed effects. The detailed mechanism of action is studied to understand how the compound exerts its effects and to optimize its applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-Hydroxypropyl Acrylate

- CAS : 2761-08-2

- Formula : C₆H₁₀O₃

- Key Features : Lacks bromine substituents; the hydroxyl group enhances hydrophilicity, making it useful in hydrogels and biomedical applications .

- Applications : Drug delivery systems (e.g., copolymer beads for controlled release) .

Dicyclopentenyloxyethyl Acrylate

- CAS : 65983-31-5

- Formula : C₁₅H₂₀O₃

- Key Features : Cyclic ether groups improve solvent resistance and adhesion in coatings. Higher molecular weight (248.3 g/mol ) compared to the target compound .

- Safety : Requires stringent handling (e.g., respiratory protection, decontamination procedures) due to irritancy risks .

Tetrahydrofurfuryl Acrylate

- CAS : 2399-48-6

- Formula : C₈H₁₂O₃

- Key Features : Tetrahydrofurfuryl group increases flexibility and biodegradability. Shares a common metabolite (tetrahydrofurfuryl alcohol) with methacrylate analogs, suggesting similar toxicity profiles .

3-(Acryloyloxy)-2-hydroxypropyl Methacrylate (AHM)

- Key Features : Methacrylate backbone enhances rigidity and UV stability compared to acrylates. Used in hydrophilic surface modifications for microfluidic devices .

Fluorinated Analogues

- Example 1 : 3-Perfluorohexyl-2-hydroxypropyl acrylate (CAS: 127377-12-2)

- Example 2 : 3-(Perfluorooctyl)-2-hydroxypropyl acrylate (CAS: 76962-34-0)

Comparative Analysis: Structural and Functional Properties

Research Findings and Key Differences

Brominated vs. Fluorinated Substituents: Bromine in the target compound enhances flame retardancy but may increase toxicity risks compared to non-halogenated analogs like 2-hydroxypropyl acrylate . Fluorinated derivatives exhibit superior chemical resistance but raise environmental persistence issues due to PFAS-related concerns .

Hydroxyl Group Impact: The hydroxyl group in this compound improves solubility in polar solvents compared to fully halogenated or fluorinated analogs, enabling broader formulation versatility .

Polymerization Behavior :

- Methacrylate analogs (e.g., AHM) exhibit slower polymerization rates than acrylates due to steric hindrance, affecting their utility in rapid-cure applications .

Safety and Handling :

- Dicyclopentenyloxyethyl acrylate requires rigorous safety protocols, whereas 2-hydroxypropyl acrylate is generally safer for biomedical use .

Biologische Aktivität

3-(2,4-Dibromophenoxy)-2-hydroxypropyl acrylate (DBPHA) is a chemical compound notable for its unique structure and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

DBPHA has the molecular formula and a CAS number of 92816-23-4. The compound features a dibromophenoxy group that contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science. Its physical properties include a predicted density of approximately 1.690 g/cm³ and a boiling point of around 475.2 °C.

Synthesis of DBPHA

The synthesis of DBPHA typically involves several steps, including the reaction of appropriate brominated phenols with hydroxypropyl acrylate. The process can be optimized to enhance yield and purity, making it suitable for further applications in research and industry.

Cytotoxicity Studies

Preliminary cytotoxicity studies are essential to assess the safety profile of DBPHA. These studies typically involve evaluating the compound's effects on human cell lines to determine its viability as a therapeutic agent. The results from related compounds indicate that brominated derivatives can exhibit cytotoxic effects, which may be dose-dependent .

Case Studies

- Antimicrobial Efficacy : A study conducted on brominated flame retardants, which share structural similarities with DBPHA, demonstrated their effectiveness against pathogenic bacteria. Although DBPHA was not directly tested, the findings suggest that similar compounds could possess comparable antimicrobial properties .

- Cytotoxic Effects : In a case study examining various dibrominated compounds, researchers found significant cytotoxic effects on cancer cell lines. These findings highlight the need for further investigation into DBPHA's potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Perfluorobutyl)-2-hydroxypropyl acrylate | CHF | Contains perfluorinated groups enhancing hydrophobicity |

| 3-(Perfluorooctyl)-2-hydroxypropyl acrylate | CHF | Similar structure but with longer perfluoroalkyl chain |

| 3-(Chlorophenoxy)-2-hydroxypropyl acrylate | CHClO | Chlorinated variant with different biological activity |

Q & A

Basic: What are the key considerations in synthesizing 3-(2,4-Dibromophenoxy)-2-hydroxypropyl acrylate to ensure regioselectivity and purity?

Methodological Answer:

Synthesis requires careful control of reaction conditions to avoid isomerization and byproducts. Key steps include:

- Regioselective esterification : Use 2,4-dibromophenol and glycidyl acrylate in a nucleophilic ring-opening reaction. Catalysts like tetrabutylammonium bromide (TBAB) can enhance regioselectivity toward the 3-position of the propyl chain .

- Purification : Column chromatography or recrystallization to separate isomers. Commercial acrylates (e.g., HPA) often contain 20–25% undesired isomers due to steric effects during synthesis .

- Inhibitors : Add polymerization inhibitors (e.g., 200–300 ppm MEHQ) to prevent premature crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.